2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(4-fluoro-2-methylphenyl)acetamide is a synthetic organic compound classified as a pyrimidine derivative. This compound features a complex structure that includes a chlorophenyl group, a methylpyrimidinyl moiety, and a fluoro-substituted phenyl group. It is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases.
The synthesis of 2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(4-fluoro-2-methylphenyl)acetamide generally involves several key steps:
These synthetic routes highlight the complexity and multi-step nature of producing this compound, which is essential for its application in research and development.
The molecular formula for 2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(4-fluoro-2-methylphenyl)acetamide is . The compound's structure can be represented using various chemical notation systems, including:
InChI=1S/C20H19ClN4O2/c1-13-10-19(25-20(23-13)15-4-6-16(21)7-5-15)27-12-18(26)24-17-8-2-14(11-22)3-9-17/h2-10H,12H2,1H3,(H,24,26)Clc1ccc(NC(=O)Cc2c(Cl)cccc2Cl)cc1This data provides insights into the molecular geometry and functional groups present within the compound.
The compound can participate in various chemical reactions due to its functional groups. Notable reactions include:
These reactions are vital for modifying the compound to enhance its biological activity or tailor it for specific applications.
The mechanism of action for 2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(4-fluoro-2-methylphenyl)acetamide involves its interaction with specific biological targets. It may function by:
This understanding of its mechanism is crucial for developing therapeutic strategies that leverage its biological activity.
The physical properties of 2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(4-fluoro-2-methylphenyl)acetamide include:
These properties are significant when considering the compound's formulation for laboratory use or pharmaceutical applications.
The applications of 2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(4-fluoro-2-methylphenyl)acetamide span various fields:
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 39015-77-5
CAS No.: 21115-85-5
CAS No.: 39492-88-1